molecular formula C15H17ClN2O4S2 B2859926 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1396714-51-4

5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2859926
CAS No.: 1396714-51-4
M. Wt: 388.88
InChI Key: ALPGAQFMBQZLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a thiophene-sulfonamide group linked to a piperidine moiety that is functionalized with a furan carbonyl group. The molecular framework of this compound suggests potential for diverse pharmacological activities, as both the sulfonamide and the heterocyclic components are common in bioactive molecules . Sulfonamide functional groups form the basis of several groups of drugs and are known to exhibit a range of pharmacological activities by targeting enzymes such as carbonic anhydrase and dihydropteroate synthetase . Furthermore, compounds containing a piperidine moiety, like this one, are frequently explored in pharmaceutical research for their versatile pharmacological profiles . The specific combination of a 5-chlorothiophene-2-sulfonamide group and a furan-carbonyl-substituted piperidine in this single molecule makes it a valuable chemical tool for researchers investigating new ligands for various biological targets, potentially in areas such as anti-infective or metabolic disease research . This product is provided for research purposes to aid in in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is intended for use by qualified laboratory professionals only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4S2/c16-13-1-2-14(23-13)24(20,21)17-9-11-3-6-18(7-4-11)15(19)12-5-8-22-10-12/h1-2,5,8,10-11,17H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPGAQFMBQZLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 4-piperidone with furan-3-carboxylic acid under acidic conditions to form the furan-3-carbonyl-piperidine derivative.

  • Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This is done by reacting the piperidine intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

  • Chlorination: : Finally, the compound is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the thiophene ring.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions, which enhances the efficiency and scalability of the synthesis.

    Catalysis: Employing catalysts to accelerate reaction rates and improve selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can be performed on the carbonyl group of the furan ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The chloro group on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

    Oxidation: Formation of furan-3-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives from the carbonyl group.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide serves as a versatile intermediate for the synthesis of more complex molecules

Biology

The compound’s structural features make it a candidate for biological studies, particularly in the development of new pharmaceuticals. Its sulfonamide group is known for its antibacterial properties, and the compound could be investigated for its potential as an antimicrobial agent.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The presence of multiple functional groups allows for interactions with various biological targets, making it a promising candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique combination of functional groups could lead to the creation of advanced materials for electronic or pharmaceutical applications.

Mechanism of Action

The mechanism by which 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biological processes. The furan and thiophene rings can interact with various receptors and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations in Piperidine-Linked Sulfonamides

Compound Name Key Structural Features Molecular Formula/Weight Notable Properties/Data Reference
Target Compound Furan-3-carbonyl, thiophene-2-sulfonamide C₁₆H₁₈ClN₃O₄S₂ (~443 g/mol) High hydrogen-bonding capacity -
5-Chloro-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)thiophene-2-sulfonamide (14) Isopropylphenoxyethyl substituent C₂₂H₂₇ClN₂O₃S₂ (443.02 g/mol) 65% synthetic yield, 97% LC/MS purity
5-Chloro-N-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)thiophene-2-sulfonamide Pyridine-3-carbonyl, methylsulfanyl group C₁₇H₂₀ClN₃O₃S₃ (446.007 g/mol) Commercial availability (BG02863)
5-Chloro-N-[4-methoxy-3-(1-piperazinyl)phenyl]-3-methylbenzo[b]thiophene-2-sulfonamide (SB 271046) Benzo[b]thiophene, piperazine, methoxy group C₂₁H₂₃ClN₄O₃S₂ (487.01 g/mol) CNS activity (antipsychotic candidate)

Key Observations :

  • Electron-Donating vs.
  • Bioactivity : SB 271046 () demonstrates CNS activity due to its benzo[b]thiophene core and piperazine substituent, suggesting the target compound’s piperidine-methyl group may also enhance blood-brain barrier penetration .

Thiophene Sulfonamide Derivatives in Medicinal Chemistry

Compound Name Core Structure Key Modifications Therapeutic Area Reference
Rivaroxaban (1) Thiophene-2-carboxamide Oxazolidinone, morpholine Anticoagulant (Factor Xa inhibitor)
5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide Benzothiophene, propylsulfonyl Propylsulfonylphenyl Undisclosed (CHEMBL328395)
5-Chloro-N-[(1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl]thiophene-2-sulfonamide (8e) Triazole, sulfamoylphenyl Click chemistry-derived triazole Antimicrobial candidate

Key Observations :

  • Pharmacophore Flexibility: Rivaroxaban () shares a 5-chloro-thiophene motif but replaces sulfonamide with carboxamide and adds an oxazolidinone ring, highlighting versatility in anticoagulant design .

Heterocyclic Modifications in Piperidine-Based Compounds

Compound Name Heterocycle Functional Impact Reference
2-Thiophenefentanyl (Compound 4) Thiophene (vs. furan) Increased lipophilicity and µ-opioid receptor binding
5-Chloro-N-{4-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide Pyridazine, pyrrolidine Enhanced aromatic stacking and solubility

Key Observations :

  • Furan vs. Thiophene : In fentanyl analogs (), replacing furan with thiophene increases sulfur-mediated lipophilicity, which could similarly affect the target compound’s pharmacokinetics .
  • Pyridazine Incorporation : The pyridazine ring in ’s compound improves solubility via nitrogen lone pairs, a strategy applicable to the target compound’s design .

Biological Activity

5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Compound Overview

Chemical Structure and Properties

The compound features a thiophene ring, a furan moiety, and a piperidine group, with a chlorine atom and a sulfonamide functional group that contribute to its unique chemical properties. The molecular formula is C15H18ClN3O3SC_{15}H_{18}ClN_3O_3S with a molecular weight of approximately 357.9 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₈ClN₃O₃S
Molecular Weight357.9 g/mol
Melting PointNot Available
DensityNot Available

Currently, the specific mechanism of action for this compound is not well-documented in the literature. However, its structural components suggest potential interactions with biological targets such as enzymes or receptors involved in various diseases.

Antimicrobial Activity

Preliminary studies suggest that derivatives of thiophene and sulfonamide compounds often exhibit significant antimicrobial properties. Although specific data on this compound is limited, similar compounds have shown:

  • Inhibition of bacterial growth : Compounds with thiophene and sulfonamide groups have been documented to possess antibacterial activity against various pathogens.
  • Minimum Inhibitory Concentration (MIC) : While specific MIC values for this compound are not available, related compounds often exhibit MIC values in the range of 0.1 to 10 μg/mL against common bacterial strains.

Potential Applications in Medicinal Chemistry

This compound could serve as a building block for synthesizing new pharmaceutical agents targeting:

  • Neurological disorders : The piperidine component may enhance central nervous system penetration.
  • Antimicrobial agents : Its unique structure may confer enhanced activity against resistant bacterial strains.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound involves comparing it to similar compounds to elucidate how structural variations influence biological activity.

Compound NameKey FeaturesDifferences
5-chloro-N-(piperidin-4-ylmethyl)thiophene-2-carboxamideLacks the furan ringMay exhibit different biological activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamideLacks the chlorine atomAltered reactivity and interaction potential
5-chloro-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamideSimilar structure but different substitution patternVariations in chemical properties and biological activity

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, research into related compounds provides insights into its potential:

  • Antimicrobial Studies : Research on similar thiophene derivatives has shown promising antimicrobial activities against Gram-positive and Gram-negative bacteria.
  • Pharmacological Evaluations : Compounds with similar structures have been evaluated for their ability to inhibit biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming pathogens.

Q & A

Q. Q1: What are the key synthetic routes for preparing 5-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sequential functionalization of the piperidine and thiophene-sulfonamide moieties. Key steps include:

  • Nucleophilic substitution : Reacting 5-chlorothiophene-2-sulfonyl chloride with a furan-3-carbonyl-piperidine intermediate under basic conditions (e.g., triethylamine) .
  • Coupling reactions : Use of DMF or dichloromethane as solvents at reflux temperatures (70–100°C) to facilitate amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC to isolate the product. Optimization involves monitoring reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced Structural and Functional Analysis

Q. Q2: How do computational and experimental methods resolve structural ambiguities in the sulfonamide-furan-piperidine scaffold?

Answer:

  • X-ray crystallography : Determines precise bond angles and conformations of the piperidine ring (e.g., chair vs. boat) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish between regioisomers (e.g., furan-3-carbonyl vs. furan-2-carbonyl substitution). Key signals include:
    • Thiophene-SO2_2-NH proton: δ 8.2–8.5 ppm (broad singlet).
    • Piperidine CH2_2 groups: δ 2.5–3.5 ppm (multiplet) .
  • Density Functional Theory (DFT) : Predicts electronic effects of the chloro and sulfonamide groups on reactivity .

Biological Activity and Mechanism

Q. Q3: What in vitro assays are recommended to evaluate the antimicrobial potential of this compound?

Answer:

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
  • Enzyme inhibition : Measure binding to bacterial dihydrofolate reductase (DHFR) via fluorescence polarization (IC50_{50} values <10 µM suggest high potency) .
  • Cytotoxicity : Parallel testing on mammalian cell lines (e.g., HEK293) to assess selectivity (therapeutic index >10 is desirable) .

Data Contradictions and Resolution

Q. Q4: How to reconcile discrepancies in reported IC50_{50}50​ values for kinase inhibition across studies?

Answer:

  • Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM for competitive inhibitors) and buffer conditions (pH 7.4, 25°C) .
  • Orthogonal validation : Confirm results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) .
  • Structural analogs : Compare with derivatives like 5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-sulfonamide to identify substituent effects .

Structure-Activity Relationship (SAR) Studies

Q. Q5: Which substituents on the piperidine or thiophene rings enhance target selectivity?

Answer:

Modification Effect on Activity Reference
Furan-3-carbonyl ↑ Solubility, ↓ CYP3A4 inhibition
Chloro (thiophene) ↑ Electrophilicity, ↑ enzyme binding
Piperidine-CH2_2 Conformational flexibility for target fit

Key finding : Replacing furan-3-carbonyl with thiophene-2-carbonyl reduces off-target binding to hERG channels .

Stability and Degradation Pathways

Q. Q6: What are the major degradation products under accelerated stability conditions (40°C/75% RH)?

Answer:

  • Hydrolysis : Cleavage of the sulfonamide bond generates 5-chlorothiophene-2-sulfonic acid and furan-3-carbonyl-piperidine fragments (HPLC-MS monitoring) .
  • Oxidation : Thiophene ring forms sulfoxide derivatives (m/z +16) in presence of light .
  • Mitigation : Use antioxidants (e.g., BHT) and store in amber vials under nitrogen .

Advanced Applications in Drug Design

Q. Q7: How can this compound serve as a lead for dual-target inhibitors (e.g., kinase and phosphatase)?

Answer:

  • Scaffold hybridization : Fuse with pyridazine or indole moieties (e.g., 5-chloro-N-(pyridazin-3-yl)thiophene-2-sulfonamide) to broaden target coverage .
  • Proteolysis-targeting chimera (PROTAC) : Conjugate with E3 ligase ligands (e.g., thalidomide analogs) for selective protein degradation .
  • In silico docking : Use AutoDock Vina to simulate binding to ALK or EGFR kinases (docking scores <−9 kcal/mol indicate strong affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.